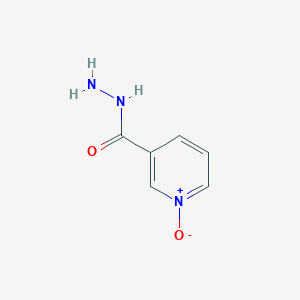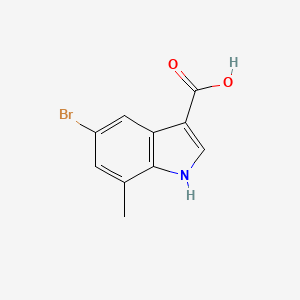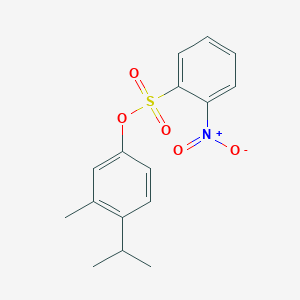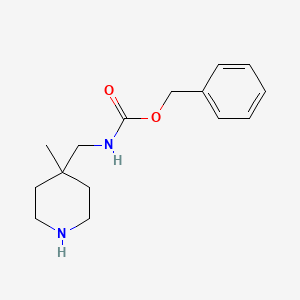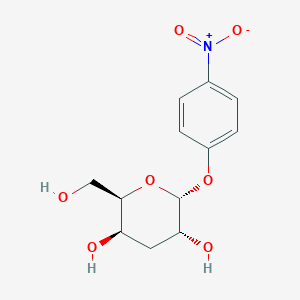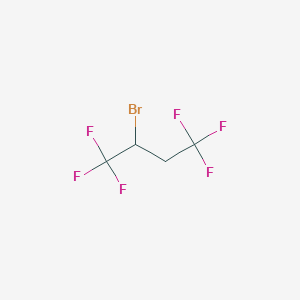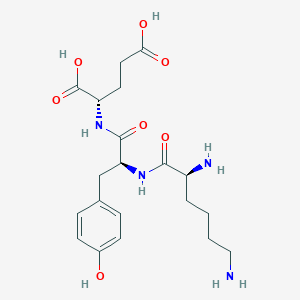
H-Lys-Tyr-Glu-OH
描述
H-Lys-Tyr-Glu-OH is a tripeptide composed of the amino acids lysine, tyrosine, and glutamic acid Tripeptides like this compound are of significant interest in biochemical research due to their potential biological activities and roles in various physiological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Tyr-Glu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The subsequent amino acids (tyrosine and lysine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: H-Lys-Tyr-Glu-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxidase enzymes.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide or specific amino acid residues.
Substitution: Acylated or alkylated derivatives of the peptide.
科学研究应用
H-Lys-Tyr-Glu-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of H-Lys-Tyr-Glu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the tyrosine residue can engage in hydrophobic interactions and hydrogen bonding. The glutamic acid residue contributes to the overall charge and solubility of the peptide. These interactions can modulate the activity of target proteins and influence various biological pathways .
相似化合物的比较
H-Lys-Tyr-Gly-OH: Another tripeptide with glycine instead of glutamic acid, which may have different solubility and biological activity.
H-Lys-Tyr-Ser-OH: Contains serine instead of glutamic acid, potentially altering its reactivity and interactions.
H-Lys-Tyr-Asp-OH: Aspartic acid replaces glutamic acid, affecting the peptide’s charge and binding properties.
Uniqueness: H-Lys-Tyr-Glu-OH is unique due to the presence of glutamic acid, which imparts specific chemical and biological properties. The combination of lysine, tyrosine, and glutamic acid allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31)/t14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAWRCZECIQ-JYJNAYRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


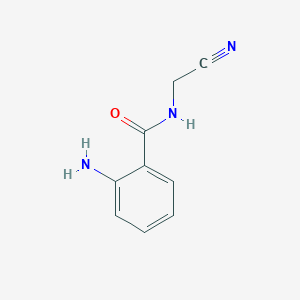

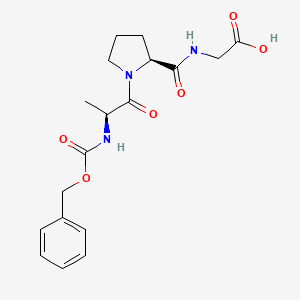
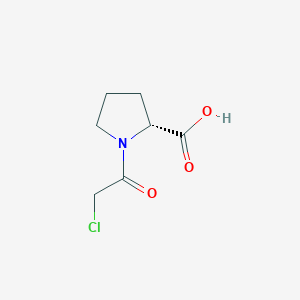
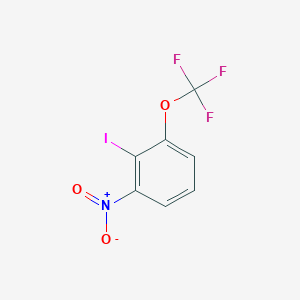
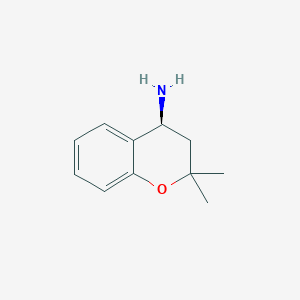
![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)
![2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one](/img/structure/B3254306.png)
